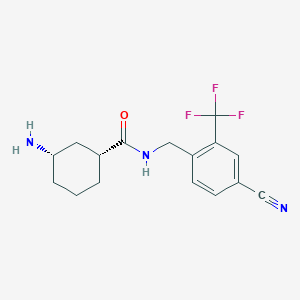
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide is a compound with a complex molecular structure. It is known for its applications in various fields, including metabolic enzyme research. The compound has a molecular weight of 447.45 and a molecular formula of C21H24F3N7O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
(1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used in the study of metabolic enzymes and their inhibitors.
Biology: The compound is employed in research related to cellular processes and enzyme functions.
Industry: The compound is used in the synthesis of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and affecting the metabolic pathways. This interaction is crucial for its applications in enzyme research and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (1R,3S)-3-Amino-N-(4-cyano-2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide include:
- (1R,3S)-N-(4-Cyano-2-(trifluoromethyl)benzyl)-3-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexane-1-carboxamide
- Other cyclohexane derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular enzymes and metabolic pathways. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H18F3N3O |
|---|---|
Poids moléculaire |
325.33 g/mol |
Nom IUPAC |
(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)14-6-10(8-20)4-5-12(14)9-22-15(23)11-2-1-3-13(21)7-11/h4-6,11,13H,1-3,7,9,21H2,(H,22,23)/t11-,13+/m1/s1 |
Clé InChI |
NEMMFWHHDCDWDG-YPMHNXCESA-N |
SMILES isomérique |
C1C[C@H](C[C@H](C1)N)C(=O)NCC2=C(C=C(C=C2)C#N)C(F)(F)F |
SMILES canonique |
C1CC(CC(C1)N)C(=O)NCC2=C(C=C(C=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


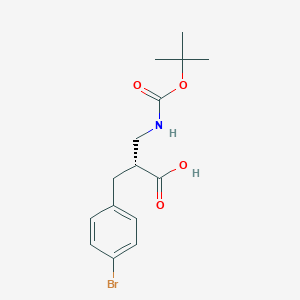
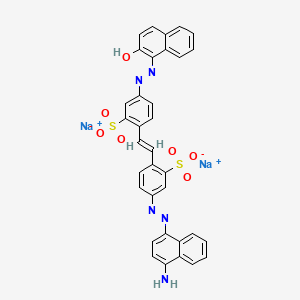
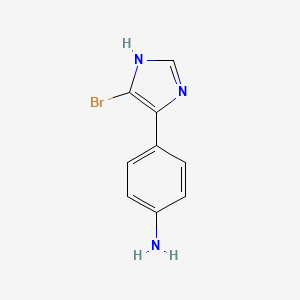
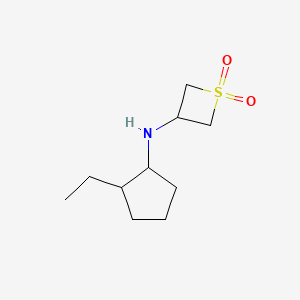
![4-(Methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12947748.png)
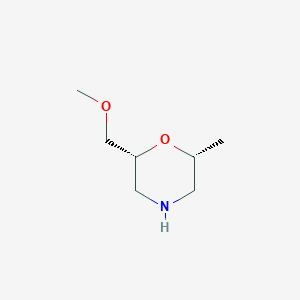

![(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)
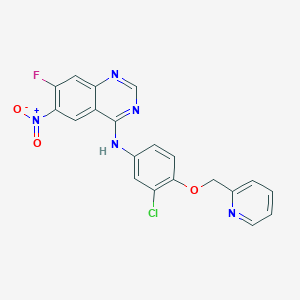

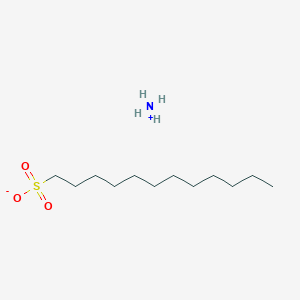

![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)

